Cas no 1158411-75-6 (N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride)

N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride
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- インチ: 1S/C12H19NO.ClH/c1-3-11-4-6-12(7-5-11)10-13-8-9-14-2;/h4-7,13H,3,8-10H2,1-2H3;1H
- InChIKey: UQUZBXHLGNYEPJ-UHFFFAOYSA-N
- SMILES: C(C1C=CC(CC)=CC=1)NCCOC.Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 6
N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00J4HB-1g |
N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride |
1158411-75-6 | 95% | 1g |
$61.00 | 2025-03-01 | |
A2B Chem LLC | AI91471-1g |
N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride |
1158411-75-6 | 95% | 1g |
$61.00 | 2024-04-20 |
N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
N-(4-ethylbenzyl)-2-methoxyethanamine hydrochlorideに関する追加情報
Introduction to N-(4-ethylbenzyl)-2-methoxyethanamine Hydrochloride (CAS No. 1158411-75-6)
N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride, a compound with the chemical formula C11H19NClO, is a derivative of amine that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 1158411-75-6, is particularly of interest due to its structural properties and potential applications in the development of novel therapeutic agents.
The molecular structure of N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride features a benzyl group attached to a secondary amine, which is further substituted with a 2-methoxyethyl chain. This unique arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse biological activities. The hydrochloride salt form enhances its solubility in water, making it more suitable for various pharmacological studies and formulations.
In recent years, there has been growing interest in exploring the pharmacological potential of amine derivatives like N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride. Research has indicated that such compounds may exhibit properties that are beneficial in the treatment of several diseases. For instance, studies have suggested that amine-based molecules can interact with specific targets in the body, potentially leading to therapeutic effects.
One of the most compelling areas of research involving N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride is its potential role in modulating neurotransmitter systems. Neurotransmitters are crucial for communication between neurons and play a vital role in various physiological processes. By interacting with these systems, amine derivatives can influence mood, cognition, and other neurological functions. This has led to investigations into their potential applications in treating conditions such as depression, anxiety, and neurodegenerative disorders.
Furthermore, the structural features of N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride make it a promising candidate for further chemical modifications. Researchers can explore different substitutions on the benzyl and ethyl groups to optimize its pharmacological properties. Such modifications can enhance its binding affinity to specific receptors or improve its metabolic stability, making it more effective as a drug candidate.
The synthesis of N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are commonly employed in its preparation. The purity of the final product is crucial for subsequent pharmacological studies, as impurities can significantly affect the compound's biological activity and safety profile.
In addition to its potential therapeutic applications, N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride has also been studied for its role in chemical biology research. Its unique structure allows researchers to use it as a tool compound to investigate various biological pathways and mechanisms. By studying how this compound interacts with different biological systems, scientists can gain valuable insights into disease processes and develop new strategies for intervention.
The growing body of research on N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride underscores its importance as a versatile compound in pharmaceutical chemistry. As more studies are conducted, the full potential of this molecule is likely to be uncovered, leading to novel therapeutic interventions and a deeper understanding of biological processes. The continued exploration of such compounds will undoubtedly contribute significantly to advancements in medicine and drug development.
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